molecular formula C11H8N2O2 B1391133 [3,3'-Bipyridine]-6-carboxylic acid CAS No. 1214339-84-0

[3,3'-Bipyridine]-6-carboxylic acid

Cat. No. B1391133
CAS RN: 1214339-84-0
M. Wt: 200.19 g/mol
InChI Key: KEZVNXXJTWWOGL-UHFFFAOYSA-N
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Description

“[3,3’-Bipyridine]-6-carboxylic acid” is a type of organic compound that belongs to the class of bipyridines . Bipyridines are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Molecular Structure Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications . The local structure and coordination of the acid sites are directly related to their acidity . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .


Chemical Reactions Analysis

Acid-base reactions are essential in both biochemistry and industrial chemistry . The concepts of ionic equilibria and reactions are important for a better understanding of the ideas and workings of acid-base neutralization titrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3,3’-Bipyridine]-6-carboxylic acid” are influenced by its molecular structure . The properties of acid sites, such as acid density, strength, and accessibility, have dominant effects on their catalytic performance and process efficiency .

Scientific Research Applications

Precursor for Valuable Substances

Bipyridine and related compounds like “[3,3’-Bipyridine]-6-carboxylic acid” are starting materials or precursors for a variety of valuable substances . These substances include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They play a crucial role in many fields, including catalysis and material chemistry .

Photosensitizers

Bipyridines and their derivatives also serve as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules in their vicinity, enabling chemical reactions that would not occur under normal conditions.

Viologens

Viologens are a family of compounds that are known for their good electrochemical properties . Bipyridines, including “[3,3’-Bipyridine]-6-carboxylic acid”, can be quaternized to generate viologens .

Supramolecular Structures

Bipyridines and their derivatives are used in the formation of supramolecular structures . These structures are large entities formed by the association of two or more chemical species held together by intermolecular forces.

Biologically Active Molecules

Bipyridines and their derivatives are used as fundamental components in the creation of biologically active molecules . These molecules can interact with biological systems and have a wide range of applications in medicine and biology.

Each of these applications is a unique field of study and has its own set of research and development challenges. The versatility of “[3,3’-Bipyridine]-6-carboxylic acid” and its derivatives make them valuable tools in scientific research .

Future Directions

Bipyridine compounds are being explored for their potential applications in various fields . For instance, bipyridine-COF was synthesized by reacting 1,3,5-trifomylphloroglucinol (Tp) and 2,2’-bipyridine-5,5’-diamine (Bpy) via the Schiff base reaction . This offers promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

properties

IUPAC Name

5-pyridin-3-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVNXXJTWWOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673540
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-6-carboxylic acid

CAS RN

1214339-84-0
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,3'-bipyridine]-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3,3′-bipyridine-6-carboxylate (3.2 g, 12.5 mmol) in 4 M HCl in dioxane (100 ml) was stirred at 110° C. overnight. The reaction mixture was evaporated completely under reduced pressure and triturated twice from diethyl ether. Yield 3.2 g. 1H-NMR (400 MHz; D2O): δ 8.23-8.27 (m, 1H), 8.50 (d, 1H), 8.84 (d, 1H), 8.93 (d, 1H), 8.98 (d, 1H), 9.16 (s, 1H), 9.26 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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